Polyglyceryl-10 isostearate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

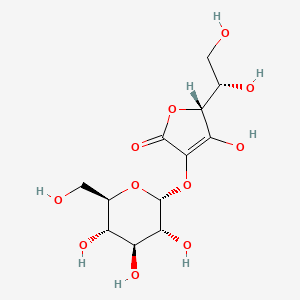

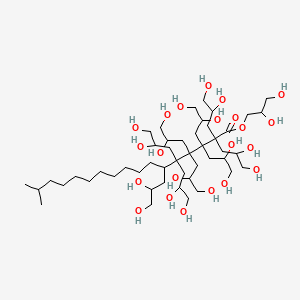

Polyglyceryl-10 isostearate is a non-ionic surfactant and emulsifier commonly used in cosmetic and personal care products. It is derived from the esterification of polyglycerin-10 with isostearic acid. This compound is known for its excellent emulsifying properties, making it a popular ingredient in formulations that require stable oil-in-water emulsions. It is also valued for its skin-conditioning benefits, providing a smooth and non-greasy feel to the skin.

準備方法

Synthetic Routes and Reaction Conditions

Polyglyceryl-10 isostearate is synthesized through the esterification reaction between polyglycerin-10 and isostearic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sodium methoxide, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 180°C to 220°C, depending on the desired degree of esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, polyglycerin-10 and isostearic acid, are mixed in reactors equipped with heating and stirring mechanisms. The reaction is carried out under controlled conditions to ensure complete esterification and to minimize the formation of by-products. The final product is then purified and standardized to meet industry specifications .

化学反応の分析

Types of Reactions

Polyglyceryl-10 isostearate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under certain conditions, where the ester bonds are broken down into the original alcohol and acid components. Additionally, it can undergo oxidation reactions, although these are less common in typical applications .

Common Reagents and Conditions

Esterification: Polyglycerin-10 and isostearic acid in the presence of a catalyst like sodium methoxide at elevated temperatures (180°C to 220°C).

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide under controlled conditions

Major Products Formed

Esterification: this compound.

Hydrolysis: Polyglycerin-10 and isostearic acid.

Oxidation: Oxidized derivatives of this compound

科学的研究の応用

Polyglyceryl-10 isostearate has a wide range of applications in scientific research and industry:

Chemistry: Used as an emulsifier in various chemical formulations, including those in the food and pharmaceutical industries.

Biology: Employed in the preparation of biological samples and formulations that require stable emulsions.

Medicine: Utilized in topical formulations for its skin-conditioning properties, enhancing the delivery of active ingredients.

Industry: Widely used in cosmetics and personal care products, such as lotions, creams, and sunscreens, for its emulsifying and skin-conditioning benefits

作用機序

Polyglyceryl-10 isostearate functions primarily as an emulsifier and skin-conditioning agent. Its mechanism of action involves the formation of micelles or aggregated structures in aqueous solutions, which helps to stabilize oil-in-water emulsions. The hydrophilic polyglycerin-10 portion interacts with water, while the hydrophobic isostearic acid portion interacts with oil, creating a stable emulsion. Additionally, its skin-conditioning effects are attributed to its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration .

類似化合物との比較

Polyglyceryl-10 isostearate is part of a broader class of polyglyceryl esters, which include compounds like polyglyceryl-10 stearate and polyglyceryl-10 caprylate. These compounds share similar emulsifying properties but differ in their fatty acid components, which can influence their specific applications and performance characteristics.

Similar Compounds

Polyglyceryl-10 stearate: Used as an emulsifier and skin-conditioning agent, similar to this compound, but with stearic acid as the fatty acid component.

Polyglyceryl-10 caprylate: Known for its excellent solubilizing properties and used in formulations requiring enhanced water solubility.

This compound stands out for its unique combination of emulsifying and skin-conditioning properties, making it a versatile ingredient in various formulations.

特性

IUPAC Name |

2,3-dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)-16-methylheptadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H96O22/c1-32(2)10-8-6-4-3-5-7-9-11-33(12-34(59)21-49)45(13-35(60)22-50,14-36(61)23-51)47(17-39(64)26-54,18-40(65)27-55)48(19-41(66)28-56,20-42(67)29-57)46(15-37(62)24-52,16-38(63)25-53)44(69)70-31-43(68)30-58/h32-43,49-68H,3-31H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKQRMPUGFJLOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCC(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(=O)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H96O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1025.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133738-23-5 |

Source

|

| Record name | Polyglyceryl-10 isostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133738235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid,sodium salt,[3h]](/img/structure/B590793.png)

![Propanamide, N-methyl-2-[[[(1-oxopropyl)amino]methyl]amino]-](/img/new.no-structure.jpg)